2-Amino-2-benzyl-3-phenylpropanoic acid

Beschreibung

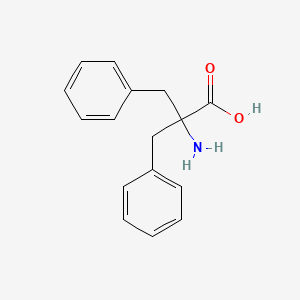

2-Amino-2-benzyl-3-phenylpropanoic acid (CAS 6278-96-2), also known as dibenzylglycine (Dbg), is a non-proteinogenic amino acid with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . Its structure features two benzyl groups attached to the α-carbon of the glycine backbone, distinguishing it from canonical amino acids. This compound is primarily utilized in research contexts, including conformational studies, peptide synthesis, and as a precursor for specialized derivatives .

Key physicochemical properties include:

Eigenschaften

IUPAC Name |

2-amino-2-benzyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKZHNIMMJPKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978442 | |

| Record name | alpha-Benzylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6278-96-2 | |

| Record name | NSC34508 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Benzylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-benzyl-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: Benzyl bromide and phenylacetic acid are often used as starting materials.

Formation of Intermediate: The reaction between benzyl bromide and phenylacetic acid in the presence of a base such as sodium hydroxide forms benzyl phenylacetate.

Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

Hydrolysis: The final step involves hydrolysis under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Benzyl ketone, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: N-acyl derivatives, N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-benzyl-3-phenylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which 2-Amino-2-benzyl-3-phenylpropanoic acid exerts its effects involves interactions with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

Protein Interactions: The compound may interact with proteins, affecting their structure and function.

Pathways Involved: It can influence metabolic pathways related to amino acid metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2,2-diphenylacetic acid (Diphenylglycine, Dpg)

- Structure: Two phenyl groups directly attached to the α-carbon, lacking the propanoic acid chain of Dbg.

- Key Differences: Conformational Stability: DFTB and DFT studies reveal that Dbg exhibits a higher energy barrier (ΔG) for conformational interconversion compared to Dpg due to steric hindrance from the benzyl groups .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

- Structure : A tyrosine analog with iodine substitutions at the 3,5 positions and a hydroxyl group at position 3.

- Key Differences :

(R)-2-Amino-3-(naphthalen-1-yl)propanoic Acid

- Structure : A naphthyl group replaces one benzyl moiety in Dbg.

- Key Differences :

Physicochemical and Thermodynamic Properties

Notes:

Biologische Aktivität

2-Amino-2-benzyl-3-phenylpropanoic acid, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₆H₁₇NO₂

- Molecular Weight : 255.31 g/mol

- CAS Number : 6278-96-2

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Anticoagulant Activity : Research indicates that this compound may act as an inhibitor of certain serine proteases, which are crucial in the coagulation cascade. Its ability to inhibit factor Xa has been explored, suggesting potential applications in anticoagulant therapies .

- Antitumor Properties : There is evidence that compounds similar to this compound exhibit antitumor activity. The inhibition of type II transmembrane serine proteases (TTSPs) has been linked to reduced tumor growth and metastasis in various cancer models .

- Neurological Effects : Given its structural similarity to amino acids that influence neurotransmitter levels, this compound may have implications in neuropharmacology. Its effects on neurotransmitter release and neuronal health are areas of ongoing research.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism/Target | References |

|---|---|---|

| Anticoagulant | Inhibition of factor Xa | |

| Antitumor | Inhibition of TTSPs | |

| Neuroprotective | Potential modulation of neurotransmitters | Ongoing research |

Case Study: Anticoagulant Activity

A study focused on the anticoagulant properties of this compound demonstrated its ability to selectively inhibit factor Xa, a key enzyme in the coagulation pathway. This inhibition was evaluated through various assays, showing a significant reduction in thrombin generation in vitro. The compound's selectivity for factor Xa over other serine proteases suggests its potential as a therapeutic agent in managing thrombotic disorders .

Case Study: Antitumor Effects

In another study, the antitumor effects of similar compounds were evaluated in murine models. The results indicated that these compounds significantly reduced tumor size and metastasis when administered alongside standard chemotherapy agents. The mechanism was linked to the downregulation of TTSPs, which play a role in cancer cell invasion and migration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.